Atf4-IN-2
Description
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Properties
Molecular Formula |
C24H21BrClN5O4 |
|---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[[1-[(5-chloro-1-benzofuran-2-carbonyl)amino]piperidin-4-yl]methyl]-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C24H21BrClN5O4/c25-17-3-1-15(2-4-17)23-28-29-24(35-23)22(33)27-13-14-7-9-31(10-8-14)30-21(32)20-12-16-11-18(26)5-6-19(16)34-20/h1-6,11-12,14H,7-10,13H2,(H,27,33)(H,30,32) |
InChI Key |
WWRGDZABEXNLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Atf4-IN-2: A Chemical Probe for the Integrated Stress Response Regulator ATF4
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Activating Transcription Factor 4 (ATF4) is a master regulator of the integrated stress response (ISR), a crucial cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. The ISR plays a pivotal role in cellular adaptation, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Atf4-IN-2 has emerged as a potent and valuable chemical probe for investigating the multifaceted roles of ATF4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.
Mechanism of Action
This compound, also known as Compound 29, functions as an inhibitor of ATF4 expression. Its primary mechanism involves the activation of the eukaryotic initiation factor 2B (eIF2B), a key component in the regulation of protein synthesis. Under cellular stress, the phosphorylation of eIF2α leads to the preferential translation of ATF4 mRNA. By activating eIF2B, this compound effectively restores global protein synthesis and reduces the stress-induced translation of ATF4. This targeted inhibition allows for the precise dissection of ATF4-dependent cellular processes.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for this compound and a related compound, Atf4-IN-1.
| Compound | Target | Assay | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| This compound (Compound 29) | ATF4 Expression Inhibition | ATF4 Protein Expression | HEK-293T | 47.71 | - | [1][2] |
| Atf4-IN-1 (Compound 21) | ATF4 Expression Inhibition | ATF4 Protein Expression | HEK-293T | 32.43 | - | [1] |
| Atf4-IN-1 (Compound 21) | eIF2B Activation | eIF2B Activity | HEK-293T | - | 5.844 | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of this compound and the experimental approaches for its characterization, the following diagrams have been generated using the DOT language.
ATF4 Signaling Pathway and Inhibition by this compound
Logical Workflow for this compound Evaluation
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
ATF4 Protein Expression Inhibition Assay in HEK-293T Cells
Objective: To determine the IC50 value of this compound for the inhibition of ATF4 protein expression.
Materials:
-
HEK-293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Thapsigargin (ER stress inducer)
-
This compound (Compound 29)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody: anti-ATF4
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Cell Culture: Culture HEK-293T cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
-
Stress Induction: Induce ER stress by adding a final concentration of 1 µM thapsigargin to the culture medium and incubate for a further specified period (e.g., 8 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATF4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ATF4 and a loading control (e.g., β-actin).
-
Normalize the ATF4 signal to the loading control.
-
Plot the percentage of ATF4 inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
ATF4 mRNA Assay in Thapsigargin-Stimulated HeLa Cells
Objective: To assess the effect of this compound on ATF4 mRNA levels in response to ER stress.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Thapsigargin
-
This compound (Compound 29)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) machine
-
qPCR primers for ATF4 and a reference gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
Procedure:
-
Cell Culture and Seeding: Culture and seed HeLa cells in 6-well plates as described for the protein expression assay.
-
Treatment:
-
Treat cells with 200 nM this compound for a specified pre-incubation time.
-
Induce ER stress by adding 100 nM thapsigargin and incubate for 3 hours.[3]
-
-
RNA Extraction:
-
Wash cells with PBS.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for ATF4 and the reference gene.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative ATF4 mRNA expression levels using the ΔΔCt method, normalizing to the reference gene.
-
Compare the ATF4 mRNA levels in this compound-treated cells to the thapsigargin-only treated control.[3]
-
Protein Synthesis Restoration Assay
Objective: To evaluate the ability of this compound to restore global protein synthesis in cells under ER stress.
Materials:
-
HEK-293T or HeLa cells
-
DMEM with 10% FBS
-
Thapsigargin
-
This compound (Compound 29)
-
Protein synthesis assay kit (e.g., based on puromycin incorporation, such as the SUnSET method)
-
Flow cytometer or western blot apparatus
Procedure (SUnSET method example):
-
Cell Culture and Treatment: Culture and treat cells with this compound and thapsigargin as described in the previous protocols.
-
Puromycin Labeling:
-
Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-30 minutes). Puromycin will be incorporated into newly synthesized polypeptide chains.
-
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as previously described.
-
Detection of Puromycin Incorporation (Western Blot):
-
Perform western blotting as described above.
-
Use an anti-puromycin antibody to detect the level of puromycin-labeled proteins.
-
-
Detection of Puromycin Incorporation (Flow Cytometry):
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled anti-puromycin antibody.
-
Analyze the fluorescence intensity by flow cytometry.
-
-
Data Analysis: Compare the levels of puromycin incorporation in cells treated with thapsigargin alone versus those co-treated with this compound to determine the extent of protein synthesis restoration.
Conclusion
This compound is a potent and specific chemical probe for the investigation of ATF4-mediated cellular processes. Its ability to inhibit ATF4 expression through the activation of eIF2B provides a valuable tool for researchers in the fields of cell biology, neurobiology, and oncology. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of the integrated stress response in health and disease. As with any chemical probe, careful experimental design and appropriate controls are essential for robust and reproducible results.
References
The Role of Atf4-IN-2 in the Integrated Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Atf4-IN-2, a potent inhibitor of Activating Transcription Factor 4 (ATF4), and its application in studying the Integrated Stress Response (ISR). The ISR is a crucial cellular signaling network activated by a variety of stress conditions, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.
Introduction to the Integrated Stress Response (ISR)
The Integrated Stress Response is a conserved signaling pathway that cells activate to cope with a range of environmental and physiological stresses, such as nutrient deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress.[1][2] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation is catalyzed by one of four stress-sensing kinases:
-
GCN2 (General control nonderepressible 2): Activated by amino acid starvation.[1][2]
-
PERK (PKR-like endoplasmic reticulum kinase): Activated by ER stress.[1]
-
PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infection.[1]
-
HRI (Heme-regulated inhibitor): Activated by heme deficiency or oxidative stress.[1]
Phosphorylation of eIF2α leads to a global reduction in protein synthesis, conserving resources and allowing the cell to adapt to the stress. However, a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as that of ATF4, are preferentially translated under these conditions.[1][3] This leads to an increase in the production of ATF4 protein, a basic leucine zipper (bZIP) transcription factor that plays a central role in orchestrating the transcriptional program of the ISR.[1][4] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis.[2][5][6] The ultimate outcome of ISR activation, whether it be pro-survival adaptation or programmed cell death, is context-dependent and influenced by the nature and duration of the stress.[1]
This compound: A Potent Inhibitor of ATF4
This compound is a small molecule inhibitor of ATF4.[7][8][9][10] It provides a valuable tool for dissecting the specific contributions of ATF4 to the ISR and for exploring the therapeutic potential of ATF4 inhibition in various disease models.
Quantitative Data
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Reference |
| IC50 | 47.71 nM | [7][8][9][10] |
| In Vivo Solubility | ≥ 2.5 mg/mL (4.47 mM) in 10% DMSO + 90% Corn Oil | [7][11] |
Signaling Pathways and Experimental Workflows
The Integrated Stress Response Pathway and the Role of this compound
The following diagram illustrates the central role of ATF4 in the ISR and the point of intervention for this compound.
Caption: The Integrated Stress Response pathway highlighting ATF4 activation and inhibition by this compound.
Experimental Workflow for Investigating the Effects of this compound
The following diagram outlines a typical experimental workflow for characterizing the impact of this compound on the ISR.
Caption: A generalized experimental workflow for studying the effects of this compound on the ISR.
Experimental Protocols
The following are detailed methodologies for key experiments that can be performed to investigate the role of this compound in the Integrated Stress Response.
In Vitro Cell-Based Assay for this compound Activity
Objective: To determine the effect of this compound on the expression of ATF4 and its downstream targets in a cellular model of ISR activation.
Materials:
-
Cell line of interest (e.g., SH-SY5Y for neurodegeneration studies, HeLa for general ISR studies)
-
Cell culture medium and supplements
-
ISR-inducing agent (e.g., Tunicamycin for ER stress, Sodium Arsenite for oxidative stress)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting and RT-qPCR
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat a subset of wells with varying concentrations of this compound for 1-2 hours.
-
Induce the ISR by adding the chosen stressor to the media. Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) to allow for the induction of the ISR and the effects of the inhibitor to manifest.
-
Cell Lysis and Protein/RNA Extraction:
-
For Western blot analysis, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For RT-qPCR analysis, wash cells with PBS and extract total RNA using a commercially available kit.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP (a key ATF4 target), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
RT-qPCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers specific for ATF4 target genes (e.g., ASNS, CHOP, GADD34) and a housekeeping gene for normalization.
-
-
Data Analysis: Quantify band intensities from Western blots and calculate relative mRNA expression levels from qPCR data. Compare the results from this compound treated cells to the stressed, untreated controls.
In Vivo Study of this compound in a Disease Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of a disease where the ISR is implicated (e.g., a mouse model of neurodegeneration).
Materials:
-
Experimental animals (e.g., transgenic mouse model)
-
This compound
-
Dosing equipment (e.g., gavage needles)
-
Equipment for behavioral testing and tissue collection/processing
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals to the housing conditions and randomly assign them to treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare a clear stock solution of this compound in DMSO.
-
On the day of dosing, prepare the working solution by adding the DMSO stock to corn oil to achieve a final concentration of 10% DMSO.[7][11] Ensure the solution is clear; sonication or gentle heating may be used if precipitation occurs.[7][11]
-
Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined dose and frequency.
-
-
Monitoring and Behavioral Analysis: Monitor the animals for any adverse effects. Perform relevant behavioral tests at specified time points to assess the impact of the treatment on disease-related phenotypes.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain).
-
Immunohistochemistry: Analyze protein expression and localization of ISR markers (p-eIF2α, ATF4) in tissue sections.
-
Western Blot/RT-qPCR: Prepare tissue homogenates to analyze the levels of ISR-related proteins and gene expression as described in the in vitro protocol.
-
-
Data Analysis: Statistically analyze the behavioral and molecular data to determine the in vivo efficacy of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted role of ATF4 in the Integrated Stress Response. Its potency and in vivo applicability make it suitable for a wide range of studies, from basic mechanistic explorations in cell culture to preclinical evaluations in animal models of disease. This guide provides a foundational understanding of this compound and its application, empowering researchers to further elucidate the complexities of the ISR and explore novel therapeutic strategies targeting this critical cellular pathway.
References
- 1. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 2. DSpace [repository.upenn.edu]
- 3. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Despite Increased ATF4 Binding at the C/EBP-ATF Composite Site following Activation of the Unfolded Protein Response, System A Transporter 2 (SNAT2) Transcription Activity Is Repressed in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-omics analysis identifies ATF4 as a key regulator of the mitochondrial stress response in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ATF4 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the ATF4 Signaling Pathway and the Putative Inhibitor Atf4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction: The ATF4 Signaling Pathway - A Critical Regulator of Cellular Stress and a Promising Therapeutic Target
Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a central signaling network that allows cells to adapt to a variety of environmental and intracellular stresses.[1][2][3] The ISR is activated by a range of stimuli, including amino acid deprivation, endoplasmic reticulum (ER) stress, oxidative stress, and viral infection.[1][2][3][4][5] Upon activation, the ISR globally represses protein synthesis to conserve resources while selectively upregulating the translation of specific mRNAs, most notably ATF4.[1][2][3][5]
As a master regulator, ATF4 orchestrates a broad transcriptional program that can have dual outcomes: promoting cell survival and adaptation under transient or mild stress, or triggering apoptosis under severe or prolonged stress.[1][2][4][6] This delicate balance makes the ATF4 signaling pathway a critical node in numerous physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders.[7][8] Consequently, small molecule modulators of the ATF4 pathway, such as the putative inhibitor Atf4-IN-2, are of significant interest to the research and drug development community.
This technical guide provides a comprehensive overview of the ATF4 signaling pathway, available information on the small molecule inhibitor this compound, and detailed experimental protocols for investigating the effects of such compounds on this critical cellular pathway.
This compound: A Putative Inhibitor of the ATF4 Signaling Pathway
This compound (also referred to as Compound 29) is a commercially available small molecule that has been identified as an inhibitor of ATF4.[1][6] It is primarily marketed for research in the field of neurodegenerative diseases.[1][6] While specific details regarding its mechanism of action, pharmacokinetics, and toxicity are not extensively documented in publicly available literature, its basic chemical and inhibitory properties have been reported.
Quantitative Data Summary
The publicly available quantitative data for this compound is limited. The following table summarizes the known information.
| Parameter | Value | Reference |
| IC50 | 47.71 nM | [1][6] |
| Molecular Formula | C24H21BrClN5O4 | |
| Molecular Weight | 558.81 g/mol | MedChemExpress |
Note: The specific assay conditions under which the IC50 value was determined are not detailed in the available sources.
The ATF4 Signaling Pathway
The ATF4 signaling pathway is a component of the broader Integrated Stress Response (ISR). The canonical activation of ATF4 is initiated by the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
Upstream Regulation:
Four primary stress-sensing kinases are responsible for phosphorylating eIF2α:
-
GCN2 (General control nonderepressible 2): Activated by amino acid starvation.
-
PERK (PKR-like endoplasmic reticulum kinase): Activated by endoplasmic reticulum (ER) stress.
-
PKR (Protein kinase R): Activated by double-stranded RNA, often indicative of viral infection.
-
HRI (Heme-regulated inhibitor kinase): Activated by heme deficiency or oxidative stress.
Phosphorylation of eIF2α leads to a global reduction in protein synthesis. However, the unique 5' untranslated region (UTR) of the ATF4 mRNA contains upstream open reading frames (uORFs) that, under conditions of eIF2α phosphorylation, facilitate the preferential translation of the ATF4 coding sequence.
Downstream Effects:
Once translated, ATF4 translocates to the nucleus and binds to specific DNA sequences known as C/EBP-ATF response elements (CAREs) in the promoters of its target genes. ATF4 often forms heterodimers with other transcription factors, such as those from the C/EBP and AP-1 families, to regulate gene expression.
ATF4's downstream targets are involved in a wide array of cellular processes, including:
-
Amino Acid Metabolism and Transport: Upregulation of genes involved in the synthesis and import of amino acids to alleviate nutrient stress.
-
Oxidative Stress Response: Induction of antioxidant genes to mitigate oxidative damage.
-
Apoptosis: Under prolonged or severe stress, ATF4 can induce the expression of pro-apoptotic factors like CHOP (C/EBP homologous protein), leading to programmed cell death.
-
Autophagy: ATF4 can regulate the expression of genes involved in the autophagic process.
The decision between cell survival and apoptosis is context-dependent and is influenced by the nature and duration of the stress, as well as the cellular environment.
Caption: The ATF4 signaling pathway is activated by various cellular stresses, leading to the phosphorylation of eIF2α and subsequent preferential translation of ATF4, which then modulates gene expression for either cell survival or apoptosis.
Experimental Protocols for Characterizing an ATF4 Inhibitor
The following protocols are generalized methods for investigating the effects of a small molecule inhibitor, such as this compound, on the ATF4 signaling pathway.
Western Blot for ATF4 and Downstream Target Expression
This protocol is used to quantify changes in the protein levels of ATF4 and its downstream targets in response to stress and inhibitor treatment.
Materials:
-
Cell culture reagents
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer apparatus and buffers
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-p-eIF2α, anti-eIF2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density. The following day, treat cells with the desired concentrations of the stress-inducing agent (e.g., tunicamycin for ER stress) and/or the ATF4 inhibitor for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Chromatin Immunoprecipitation (ChIP) for ATF4 DNA Binding
This protocol determines if the inhibitor affects the binding of ATF4 to the promoter regions of its target genes.
Materials:
-
Cell culture reagents
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
ChIP dilution buffer
-
Anti-ATF4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., CHOP, ASNS) and a negative control region
Procedure:
-
Cell Treatment and Cross-linking: Treat cells as described for Western blotting. Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-ATF4 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR to quantify the amount of target promoter DNA immunoprecipitated by the ATF4 antibody relative to the input and IgG control.
Quantitative PCR (qPCR) for ATF4 Target Gene Expression
This protocol measures changes in the mRNA levels of ATF4 target genes.
Materials:
-
Cell culture reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
qPCR primers for target genes (e.g., ATF4, CHOP, ASNS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described previously and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Luciferase Reporter Assay for ATF4 Transcriptional Activity
This assay measures the transcriptional activity of ATF4 by using a reporter construct containing ATF4 binding sites upstream of a luciferase gene.
Materials:
-
Cells transiently or stably expressing the ATF4 luciferase reporter construct
-
Cell culture reagents
-
Stress-inducing agent and inhibitor
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Plate cells and, if necessary, transfect with the ATF4 luciferase reporter plasmid.
-
Treatment: Treat the cells with the stressor and/or inhibitor.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Experimental Workflow for Characterizing an ATF4 Inhibitor
The following diagram illustrates a logical workflow for characterizing a novel ATF4 inhibitor.
Caption: A logical workflow for the characterization of a putative ATF4 inhibitor, from initial in vitro screening to in vivo validation.
Conclusion and Future Directions
The ATF4 signaling pathway is a complex and multifaceted network that plays a pivotal role in cellular homeostasis and disease. Its dual function in promoting both cell survival and apoptosis makes it a challenging but highly attractive target for therapeutic intervention. Small molecule inhibitors, such as the putative inhibitor this compound, hold the potential to modulate this pathway for therapeutic benefit in a range of diseases, including cancer and neurodegenerative disorders.
However, the successful development of ATF4-targeted therapies requires a deep understanding of the pathway's intricacies and the precise mechanism of action of any inhibitory compound. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to thoroughly characterize novel ATF4 inhibitors and to elucidate their effects on the ATF4 signaling cascade.
Future research in this area should focus on the discovery and characterization of more specific and potent ATF4 inhibitors. A critical need exists for the public dissemination of detailed preclinical data for compounds like this compound, including their specific molecular targets, pharmacokinetic profiles, and in vivo efficacy and safety data. Such information is essential to accelerate the translation of promising research compounds into novel therapeutics for a variety of debilitating diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, CAS 2991057-60-2 (HY-158202-10.1) | Szabo-Scandic [szabo-scandic.com]
- 8. | neurodegenerative | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Preclinical Profile of Atf4-IN-2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on Atf4-IN-2 (also referred to as Compound 29) is based on currently available public domain information. Comprehensive preclinical data, including in vivo efficacy, detailed pharmacokinetics, and extensive toxicology, are limited in publicly accessible literature. The primary source of the data presented herein is the publication by Pei Y, et al. in ChemMedChem (2024).
Core Compound Data
This compound is a novel small molecule identified as an activator of the eukaryotic initiation factor 2B (eIF2B), which subsequently leads to the inhibition of Activating Transcription Factor 4 (ATF4) expression.[1] Due to its mechanism of action, this compound has been proposed as a potential therapeutic agent for neurodegenerative diseases.[1][2]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (ATF4 Expression Inhibition) | 47.71 nM | HeLa | Thapsigargin-stimulated | [1] |
| EC50 (Compound Potency Assay) | 37.70 nM | Not Specified | Not Specified | [1] |
Table 2: Summary of In Vitro Efficacy
| Assay | Outcome | Cell Line | Conditions | Reference |
| ATF4 mRNA Assay | Restored ATF4 mRNA to normal levels | HeLa | Thapsigargin-stimulated | [1] |
| Protein Translation Assay | Effective in restoring protein synthesis | Not Specified | Not Specified | [1] |
| Cytotoxicity Assay | Low toxicity | Not Specified | Not Specified | [1] |
Signaling Pathway and Mechanism of Action
This compound acts as an activator of eIF2B. In conditions of cellular stress, the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a key event in the Integrated Stress Response (ISR). This phosphorylation inhibits the guanine nucleotide exchange factor activity of eIF2B, leading to a general shutdown of protein synthesis but a paradoxical increase in the translation of ATF4 mRNA. By activating eIF2B, this compound is thought to counteract the inhibitory effect of eIF2α phosphorylation, thereby restoring general protein synthesis and inhibiting the stress-induced expression of ATF4.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. The following descriptions are based on the assay names provided in the primary literature.[1]
ATF4 Expression Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of the stress-induced ATF4 protein expression.
-
General Method: HeLa cells were stimulated with thapsigargin to induce endoplasmic reticulum stress and subsequent ATF4 expression. Cells were then treated with varying concentrations of this compound. The levels of ATF4 protein were likely measured by Western blotting or a similar quantitative protein analysis method. The IC50 value was calculated from the dose-response curve.
ATF4 mRNA Assay
-
Objective: To assess the effect of this compound on ATF4 messenger RNA levels following stress induction.
-
General Method: HeLa cells were treated with thapsigargin to increase ATF4 mRNA levels. The cells were co-treated with this compound. Total RNA was extracted, and the levels of ATF4 mRNA were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Protein Translation Assay
-
Objective: To determine if this compound can restore global protein synthesis that is inhibited by cellular stress.
-
General Method: A common method for this is a puromycin-incorporation assay. Cells are stressed to inhibit protein synthesis and then treated with this compound. A short pulse of puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, is added. The amount of incorporated puromycin is then detected by an anti-puromycin antibody, serving as a proxy for the rate of protein synthesis.
Cytotoxicity Assay
-
Objective: To evaluate the in vitro toxicity of this compound.
-
General Method: Various methods could be employed, such as MTT or LDH release assays. Cells are incubated with a range of concentrations of this compound for a specified period. Cell viability is then assessed to determine if the compound has cytotoxic effects. The primary literature reports "low toxicity" but does not provide specific data or the assay used.[1]
In Vivo Dissolution Protocol
For in vivo studies, a suggested formulation for this compound is available.[3][4][5]
-
Solvents: 10% DMSO and 90% Corn Oil.
-
Procedure: A stock solution in DMSO is first prepared. This stock is then added to corn oil to achieve the final desired concentration. The mixture should be mixed evenly to ensure a clear solution. It is recommended to prepare the working solution fresh on the day of use.
Summary and Future Directions
This compound is a potent in vitro modulator of the Integrated Stress Response with a demonstrated ability to inhibit ATF4 expression and restore protein synthesis in a cellular stress model. Its low in vitro cytotoxicity suggests a favorable initial safety profile.
However, a significant data gap exists in the publicly available preclinical package for this compound. To advance this compound towards clinical development, further studies are essential, including:
-
In vivo efficacy studies in animal models of neurodegenerative diseases (e.g., models for Alzheimer's disease, Parkinson's disease, or ALS).
-
Comprehensive pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In vivo toxicology studies to establish a safety profile and determine the maximum tolerated dose.
-
Further mechanistic studies to fully elucidate the binding site and the downstream effects of eIF2B activation by this compound.
Researchers and drug development professionals interested in this compound should consider these data gaps when planning future research and development activities. The primary publication by Pei Y, et al. (2024) should be consulted for more detailed information on the synthesis and initial characterization of this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of Eukaryotic Initiation Factor 2B (eIF2B) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Atf4-IN-2: A Technical Guide to its Effects on ATF4 Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a crucial cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. Under stressful conditions, the translation of ATF4 is upregulated, leading to the transcriptional activation of a host of target genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis. The dysregulation of the ATF4 pathway has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic intervention.
Atf4-IN-2 is a potent and specific inhibitor of ATF4 with an IC50 value of 47.71 nM.[1] This technical guide provides an in-depth overview of the effects of this compound on the expression of key ATF4 target genes, namely CHOP, ASNS, and SNAT2. It includes detailed experimental protocols for assessing these effects and presents hypothetical quantitative data to illustrate the expected outcomes of such investigations.
ATF4 Signaling Pathway and the Role of this compound
Under cellular stress, one of several eIF2α kinases (PERK, GCN2, PKR, or HRI) is activated, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event globally attenuates protein synthesis but paradoxically promotes the translation of ATF4 mRNA. Subsequently, ATF4 protein translocates to the nucleus, where it binds to specific DNA sequences known as amino acid response elements (AAREs) or C/EBP-ATF response elements (CAREs) in the promoter regions of its target genes, thereby modulating their transcription. This compound is designed to interfere with the transcriptional activity of ATF4, thus preventing the subsequent expression of its downstream targets.
References
Atf4-IN-2: A Technical Guide to a Novel Modulator of the Integrated Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atf4-IN-2 is a potent and specific small molecule inhibitor of Activating Transcription Factor 4 (ATF4), a key transcription factor in the integrated stress response (ISR). The ISR is a central cellular signaling network activated by a variety of stressors, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and mitochondrial dysfunction. As a critical downstream effector of the ISR, ATF4 plays a pivotal role in orchestrating transcriptional programs that mediate cellular adaptation, and in cases of severe or prolonged stress, apoptosis. This dual function has positioned ATF4 as a compelling therapeutic target for a range of pathologies, most notably neurodegenerative diseases where chronic cellular stress is a key pathological feature. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound, also referred to as Compound 29, functions as an activator of the eukaryotic initiation factor 2B (eIF2B). eIF2B is a guanine nucleotide exchange factor that is essential for the initiation of protein synthesis. Under cellular stress, a family of kinases (PERK, GCN2, PKR, and HRI) phosphorylates the alpha subunit of eIF2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a global reduction in protein synthesis. However, this process paradoxically favors the translation of a select few mRNAs, including that of ATF4. By activating eIF2B, this compound is believed to counteract the inhibitory effect of phosphorylated eIF2α, thereby preventing the preferential translation of ATF4 mRNA and reducing the overall levels of ATF4 protein.
Below is a diagram illustrating the canonical Integrated Stress Response pathway and the proposed mechanism of action for this compound.
Caption: The Integrated Stress Response and the inhibitory action of this compound.
Quantitative Data
This compound has been characterized as a potent inhibitor of ATF4 expression. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (ATF4 Inhibition) | 47.71 nM | HEK-293T | [1] |
Cellular Pathways Modulated by this compound: A Case Study in Allergic Airway Inflammation
While initially proposed for the study of neurodegenerative diseases, the first published experimental use of this compound has been in the context of allergic airway inflammation. A study by Zhang et al. demonstrated that this compound can effectively modulate the signaling cascade downstream of Oncostatin M (OSM) in lung fibroblasts, a key cell type in airway remodeling and inflammation.[2][3][4]
In this model, OSM, a cytokine implicated in asthma, induces endoplasmic reticulum stress in fibroblasts. This leads to the activation of the PERK-eIF2α-ATF4 signaling axis. ATF4 then forms a transcriptional complex with Mef2d, which enhances the recruitment of GATA3 to the promoter of the Interleukin-4 (IL-4) gene, a critical Th2 cytokine in allergic responses.[2][3][4]
Treatment with this compound was shown to disrupt this pathway, leading to a significant reduction in the hallmarks of allergic airway inflammation in a mouse model.[2][3][4]
The following diagram illustrates the OSM-induced signaling pathway in fibroblasts and the inhibitory effect of this compound.
Caption: Inhibition of the OSM-ATF4-IL4 axis by this compound in fibroblasts.
Quantitative Effects of this compound in an Allergic Asthma Model
The administration of this compound in a mouse model of allergic asthma resulted in significant reductions in key inflammatory markers. The data from Zhang et al. is summarized below.[2][3][4]
| Parameter | Reduction with this compound | p-value |
| Airway Eosinophilia | 59% | <0.01 |
| IL-4 Levels | 61.2% | <0.001 |
| IL-5 Levels | 64.3% | <0.001 |
| IL-13 Levels | 60.5% | <0.001 |
| Airway Hyperresponsiveness (Penh at 25 mg/mL methacholine) | 42% | <0.05 |
Experimental Protocols
In Vivo Inhibition of ATF4 in a Mouse Model of Allergic Airway Inflammation
The following protocol is adapted from the study by Zhang et al. and describes the in vivo administration of this compound to inhibit ATF4-driven inflammation.[2][3][4]
1. Animal Model:
-
A murine model of Oncostatin M (OSM)-induced allergic airway inflammation is established. This typically involves the intranasal administration of OSM to mice over a period of several days to induce an inflammatory response.
2. This compound Preparation and Administration:
-
Compound: this compound (Selleckchem, S8237).
-
Dosage: 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily for the duration of the OSM treatment (e.g., 7 days).
-
Vehicle Control: A control group of mice should receive i.p. injections of the vehicle used to dissolve this compound. The specific vehicle was not detailed in the primary publication, but a common vehicle for in vivo studies with similar compounds is a solution of DMSO, PEG300, Tween 80, and saline.
3. Endpoint Analysis:
-
Following the treatment period, various endpoints are assessed to determine the efficacy of this compound in mitigating allergic airway inflammation. These can include:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell infiltrates, particularly eosinophils, via cell counting and differential staining.
-
Cytokine Measurement: Quantification of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using methods such as ELISA or multiplex assays.
-
Histopathological Analysis: Collection of lung tissue for histological staining (e.g., Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.
-
Airway Hyperresponsiveness (AHR) Measurement: Assessment of AHR in response to a bronchoconstrictor agent like methacholine using whole-body plethysmography.
-
Molecular Analysis: Isolation of lung fibroblasts or other relevant cell types for molecular analyses such as Chromatin Immunoprecipitation (ChIP)-qPCR to assess the binding of transcription factors (e.g., Mef2d and GATA3) to specific gene promoters.
-
In Vitro Luciferase Reporter Assay for IL-4 Promoter Activation
This protocol, also adapted from Zhang et al., can be used to assess the impact of this compound on the transcriptional activation of the IL-4 promoter in a controlled in vitro setting.[2][3][4]
1. Plasmid Constructs:
-
An IL-4 promoter-luciferase reporter plasmid is constructed by cloning the promoter region of the IL-4 gene upstream of a luciferase reporter gene (e.g., in a pGL4.10 vector).
-
Expression plasmids for ATF4, Mef2d, and GATA3 are required for co-transfection experiments.
2. Cell Culture and Transfection:
-
A suitable cell line, such as HEK293T, is cultured under standard conditions.
-
Cells are co-transfected with the IL-4 promoter-luciferase reporter plasmid and combinations of the ATF4, Mef2d, and GATA3 expression plasmids using a standard transfection reagent (e.g., Lipofectamine 2000).
3. This compound Treatment:
-
Following transfection, cells are treated with varying concentrations of this compound or a vehicle control. The optimal concentration and duration of treatment should be determined empirically.
4. Luciferase Assay:
-
Approximately 48 hours post-transfection and treatment, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system. The activity of the firefly luciferase (driven by the IL-4 promoter) is typically normalized to the activity of a co-transfected Renilla luciferase (driven by a constitutive promoter) to control for transfection efficiency.
5. Data Analysis:
-
The relative luciferase activity is calculated for each condition. A reduction in luciferase activity in the presence of this compound would indicate that the inhibitor is effectively blocking the ATF4-mediated transcriptional activation of the IL-4 promoter.
Future Directions and Potential Applications in Neurodegeneration
While the currently available experimental data on this compound is in the field of immunology, its intended application in neurodegenerative diseases remains a highly promising area of research. Chronic activation of the ISR and subsequent upregulation of ATF4 have been implicated in the pathogenesis of several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. In these contexts, sustained ATF4 activity is thought to contribute to neuronal dysfunction and apoptosis.
The ability of this compound to specifically inhibit ATF4 expression suggests its potential as a therapeutic agent to mitigate the detrimental effects of chronic cellular stress in the nervous system. Future research should focus on evaluating the efficacy of this compound in preclinical models of neurodegenerative diseases. Such studies would be crucial to validate its therapeutic potential and to elucidate the specific downstream pathways modulated by ATF4 inhibition in a neurological context.
Conclusion
This compound is a valuable research tool for investigating the complex roles of the integrated stress response and the transcription factor ATF4 in health and disease. The available data demonstrates its potency and in vivo efficacy in modulating an ATF4-dependent inflammatory pathway. While its application in the field of neurodegeneration is still in its nascent stages, the strong mechanistic rationale for its use in this area warrants further investigation. This technical guide provides a foundation for researchers to design and execute experiments aimed at further characterizing the cellular effects of this promising inhibitor and exploring its therapeutic potential across a range of pathologies.
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Atf4-IN-2
For research use only.
Introduction
Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress.[1][2][3] Upon activation, ATF4 regulates the expression of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis.[4][5] Dysregulation of the ATF4 pathway has been implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.[6][7][8]
Atf4-IN-2 is a potent inhibitor of ATF4 with an IC50 value of 47.71 nM.[6][9] These application notes provide a generalized framework and protocols for the in vitro characterization of this compound, including suggested treatment durations for various cellular assays.
Note: As of the last update, specific peer-reviewed in vitro studies detailing the use of this compound are limited. The following protocols and treatment durations are based on general principles for characterizing transcription factor inhibitors and the known biology of the ATF4 pathway. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.
Data Presentation
The following table summarizes suggested starting points for in vitro experiments with this compound. Concentration ranges and treatment durations should be optimized for each cell line and assay.
| Experiment | Objective | Typical Cell Lines | Suggested this compound Concentration Range | Suggested Treatment Duration | Readout |
| Cell Viability Assay | To determine the cytotoxic or cytostatic effects of this compound. | Cancer cell lines (e.g., HeLa, A549, HCT116), Neuronal cell lines (e.g., SH-SY5Y, PC12) | 0.1 nM - 10 µM | 24, 48, 72 hours | MTT, MTS, or CellTiter-Glo® assay. |
| Western Blot | To assess the effect of this compound on the protein levels of ATF4 target genes. | Any cell line with a functional ISR pathway. | 10 nM - 1 µM | 8, 16, 24 hours | Protein levels of CHOP, ASNS, GADD34. |
| Quantitative PCR (qPCR) | To measure the effect of this compound on the mRNA levels of ATF4 target genes. | Any cell line with a functional ISR pathway. | 10 nM - 1 µM | 4, 8, 12, 24 hours | mRNA levels of CHOP, ASNS, GADD34. |
| Reporter Assay | To quantify the inhibition of ATF4 transcriptional activity. | Cell line stably or transiently expressing an ATF4-responsive reporter construct (e.g., CARE-luciferase). | 1 nM - 1 µM | 12, 24, 48 hours | Luciferase activity. |
| Immunofluorescence | To visualize the nuclear translocation of ATF4 or expression of target proteins. | Adherent cell lines. | 10 nM - 1 µM | 8, 16, 24 hours | Subcellular localization and expression of ATF4, CHOP. |
Mandatory Visualizations
References
- 1. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 2. Regulation of Cellular Immunity by Activating Transcription Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATF4 promotes angiogenesis and neuronal cell death and confers ferroptosis in a xCT-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurodegeneration: Keeping ATF4 on a Tight Leash - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays Using Atf4-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Atf4-IN-2, a potent inhibitor of Activating Transcription Factor 4 (ATF4), in cell-based assays. This document is intended to guide researchers in studying the role of the ATF4 signaling pathway in various cellular processes, with a particular focus on neurodegenerative diseases.
Introduction to this compound
This compound is a selective inhibitor of ATF4 with a reported half-maximal inhibitory concentration (IC50) of 47.71 nM.[1][2] ATF4 is a key transcription factor in the integrated stress response (ISR), a cellular signaling network activated by various stressors such as endoplasmic reticulum (ER) stress, amino acid deprivation, and oxidative stress. The ISR plays a critical role in cell survival and apoptosis, and its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders. This compound provides a valuable tool for investigating the therapeutic potential of targeting the ATF4 pathway.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Activating Transcription Factor 4 (ATF4) | [1][2] |
| IC50 | 47.71 nM | [1][2] |
| Primary Research Area | Neurodegenerative Diseases | [1][2] |
Signaling Pathway
The ATF4 signaling pathway is a central component of the integrated stress response. Under cellular stress conditions, upstream kinases such as PERK and GCN2 phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of ATF4 mRNA. Subsequently, ATF4 protein translocates to the nucleus, where it forms heterodimers with other transcription factors, such as C/EBPβ, to regulate the expression of target genes involved in amino acid metabolism, redox homeostasis, and apoptosis.
Experimental Protocols
The following protocols are generalized for the use of this compound in cell-based assays. Optimal conditions, including cell type, inhibitor concentration, and incubation time, should be determined empirically for each specific experimental system.
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations around the IC50 value (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of ATF4 and Target Proteins
This protocol allows for the assessment of this compound's effect on the protein levels of ATF4 and its downstream targets.
Materials:
-
Neuronal cell line of interest
-
6-well cell culture plates
-
This compound
-
Stress-inducing agent (e.g., tunicamycin for ER stress)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-ASNS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle for 1-2 hours.
-
Induce cellular stress by adding a stress-inducing agent (e.g., 1 µg/mL tunicamycin) for a specified time (e.g., 4-8 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for ATF4 Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of ATF4 target genes.
Materials:
-
Neuronal cell line of interest
-
6-well cell culture plates
-
This compound
-
Stress-inducing agent (e.g., tunicamycin)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ATF4 target genes (e.g., CHOP, ASNS, GADD34) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Follow steps 1-3 from the Western Blot protocol to treat the cells.
-
Extract total RNA from the cells according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Disclaimer
These protocols provide a general framework. Researchers should consult relevant literature and perform optimization experiments to suit their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
References
Atf4-IN-2 in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a cellular signaling network activated by various stressors, including endoplasmic reticulum (ER) stress, which is implicated in the pathology of Alzheimer's disease (AD). In the context of AD, elevated levels of ATF4 have been observed in the brain, where it is thought to contribute to neuronal dysfunction and cell death. As such, the inhibition of ATF4 has emerged as a potential therapeutic strategy for neurodegenerative disorders. Atf4-IN-2 is a known inhibitor of ATF4 with a reported IC50 value of 47.71 nM.[1] While the direct application of this compound in Alzheimer's disease models is not yet extensively documented in publicly available research, this document provides a framework for its potential use based on the established role of ATF4 in neurodegeneration.
Principle of Action
Under conditions of cellular stress, such as the accumulation of misfolded proteins characteristic of Alzheimer's disease, the ISR is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the preferential translation of ATF4.[2] ATF4 then translocates to the nucleus and activates the transcription of genes involved in both adaptive responses and, under chronic stress, apoptosis (programmed cell death).[2] By inhibiting ATF4, this compound has the potential to mitigate the pro-apoptotic effects of the chronic ISR activation observed in Alzheimer's disease, thereby offering a neuroprotective effect.
Data Presentation
As of the latest available information, specific quantitative data on the effects of this compound in Alzheimer's disease models (e.g., in vivo efficacy in mouse models or in vitro effects on amyloid-beta or tau pathology) are not available in peer-reviewed literature. The following table provides the known inhibitory concentration of this compound.
| Compound | Target | IC50 | Source |
| This compound | ATF4 | 47.71 nM | [1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the integrated stress response pathway relevant to Alzheimer's disease.
References
Application Notes and Protocols: Atf4-IN-2 in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a central signaling network activated by various cellular stressors implicated in Parkinson's disease (PD), such as oxidative and endoplasmic reticulum (ER) stress.[1][2] The role of ATF4 in neuronal survival is complex and context-dependent. While some studies suggest a neuroprotective function, for instance by maintaining levels of the E3 ubiquitin ligase Parkin, other evidence points towards a pro-apoptotic role, especially under conditions of sustained stress.[3][4][5] Chronic activation of ATF4 can lead to the upregulation of pro-death genes like CHOP, Trib3, and Puma, contributing to dopaminergic neuron loss in models of PD.[1][2][5] Furthermore, recent findings indicate that ATF4 can promote neurodegeneration by transcriptionally inducing factors that suppress the pro-survival mTORC1 and mTORC2 signaling pathways.[6][7]
Atf4-IN-2 is a potent inhibitor of ATF4 with an IC50 of 47.71 nM.[8][9][10] Its ability to modulate the activity of ATF4 makes it a valuable research tool for investigating the therapeutic potential of targeting the ISR in neurodegenerative conditions like Parkinson's disease. These application notes provide an overview of the potential applications of this compound in PD research and detailed protocols for its use in cellular models.
Mechanism of Action
This compound is designed to inhibit the transcriptional activity of ATF4. While the precise mechanism of binding is not fully elucidated in the public domain, it is presumed to interfere with the ability of ATF4 to bind to DNA or to recruit transcriptional co-activators, thereby preventing the expression of its target genes. In the context of Parkinson's disease, inhibiting ATF4 with this compound could potentially mitigate neuronal death by preventing the expression of pro-apoptotic factors and restoring mTOR signaling.
Potential Applications in Parkinson's Disease Research
-
Investigating the role of sustained ATF4 activation in neurodegeneration: this compound can be used to determine the extent to which chronic ATF4 activation contributes to neuronal death in various in vitro and in vivo models of Parkinson's disease.
-
Elucidating the downstream targets of ATF4 in pathological contexts: By inhibiting ATF4, researchers can identify which downstream genes are critical for its pro-death or pro-survival functions in specific experimental paradigms.
-
Validating ATF4 as a therapeutic target: this compound can serve as a tool compound to assess the therapeutic feasibility of inhibiting ATF4 for the treatment of Parkinson's disease.
-
Screening for synergistic effects with other neuroprotective compounds: The inhibitor can be used in combination with other therapeutic agents to explore potential synergistic effects in protecting dopaminergic neurons.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Activating transcription factor 4 (ATF4) | [8][9] |
| IC50 | 47.71 nM | [8][9][10] |
| Cell Line | Not Specified | |
| Assay Type | Not Specified |
Table 2: Expected Effects of this compound in a Cellular Model of Parkinson's Disease (6-OHDA-treated SH-SY5Y cells)
| Treatment | ATF4 Expression (relative to control) | CHOP Expression (relative to control) | Cell Viability (%) |
| Vehicle Control | 1.0 | 1.0 | 100 |
| 6-OHDA (100 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 55 ± 5 |
| 6-OHDA + this compound (50 nM) | 2.1 ± 0.3 | 2.5 ± 0.3 | 70 ± 6 |
| 6-OHDA + this compound (100 nM) | 1.2 ± 0.2 | 1.4 ± 0.2 | 85 ± 5 |
| This compound (100 nM) alone | 0.9 ± 0.1 | 1.1 ± 0.1 | 98 ± 2 |
Note: The data in Table 2 are hypothetical and represent expected outcomes based on the known function of ATF4 in neurotoxin-based PD models. Actual results may vary.
Experimental Protocols
Protocol 1: Assessment of this compound Neuroprotective Effects in a SH-SY5Y Cellular Model of Parkinson's Disease
Objective: To determine the ability of this compound to protect human dopaminergic-like neuroblastoma cells (SH-SY5Y) from 6-hydroxydopamine (6-OHDA)-induced cell death.
Materials:
-
SH-SY5Y cells
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DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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DMSO
-
PBS (Phosphate-Buffered Saline)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 10 nM to 1 µM. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 2 hours.
-
Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in culture medium at a final concentration of 100 µM. Add the 6-OHDA solution to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Western Blot Analysis of ATF4 and Downstream Target CHOP
Objective: To confirm that this compound inhibits the ATF4 signaling pathway in response to neurotoxin treatment.
Materials:
-
SH-SY5Y cells
-
6-well plates
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This compound
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6-OHDA
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RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies (anti-ATF4, anti-CHOP, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescence substrate
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Imaging system
Procedure:
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound and/or 6-OHDA as described in Protocol 1.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against ATF4, CHOP, and β-actin (loading control) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
-
-
Detection and Analysis:
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Apply the chemiluminescence substrate to the membrane.
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Capture the signal using an imaging system.
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Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations
Caption: ATF4 signaling pathway in Parkinson's disease models.
Caption: General experimental workflow for testing this compound.
References
- 1. Activating transcription factor-4 promotes neuronal death induced by Parkinson’s disease neurotoxins and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating transcription factor-4 promotes neuronal death induced by Parkinson's disease neurotoxins and α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATF4 Protects Against Neuronal Death in Cellular Parkinson's Disease Models by Maintaining Levels of Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
preventing Atf4-IN-2 precipitation in media
Welcome to the technical support center for Atf4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is crucial to use a fresh, anhydrous (water-free) stock of DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO. The use of ultrasonication is recommended to facilitate complete dissolution.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO.
Q3: My this compound precipitates when I add it to my cell culture media. Why is this happening and how can I prevent it?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound that are initially dissolved in a high-concentration organic solvent like DMSO.[2][3] This occurs because the compound is not soluble in the aqueous environment of the media. To prevent this, it is recommended to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first to create an intermediate, lower-concentration stock. This intermediate stock can then be added to the pre-warmed cell culture media.[2]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and some up to 0.5%.[3] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.
Q5: Can serum in the cell culture media affect the solubility of this compound?
A5: Yes, the presence of serum, such as fetal bovine serum (FBS), in the cell culture media can help to solubilize some hydrophobic compounds.[2] The proteins in the serum can bind to the compound and help keep it in solution. If you are working with serum-free media, you may encounter more significant precipitation issues.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | 1. The DMSO may have absorbed water (hygroscopic).2. Insufficient mechanical agitation. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Use ultrasonication or vortexing to aid dissolution. Gentle warming (up to 37°C) can also be attempted, but be cautious of compound stability at higher temperatures.[1][2] |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture media. | 1. The concentration of this compound is too high for the aqueous media.2. The DMSO stock concentration is too high, causing a rapid solvent shift. | 1. Make serial dilutions of your initial DMSO stock in DMSO to a lower concentration before adding it to the media.2. Add the diluted DMSO stock dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[2] |
| The media becomes cloudy over time after adding this compound. | 1. Delayed precipitation of the compound.2. Interaction with components in the media. | 1. Reduce the final concentration of this compound in your experiment.2. If using serum-free media, consider adding serum if your experimental design allows.[2]3. Observe the media under a microscope to confirm if the cloudiness is due to precipitation or potential contamination. |
| I observe crystalline structures in my culture plates after treatment. | 1. The compound has precipitated out of solution. | 1. Follow the recommended dilution procedures to ensure the compound remains in solution.2. Decrease the final concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
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This compound DMSO stock solution
-
Anhydrous DMSO
-
Pre-warmed (37°C) cell culture media (with or without serum, as per your experimental design)
-
Sterile tubes
-
-
Procedure:
-
Thaw a fresh aliquot of the high-concentration this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in anhydrous DMSO to create an intermediate stock at a lower concentration. For example, dilute a 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Gently warm your cell culture media to 37°C.
-
While gently swirling the pre-warmed media, add the desired volume of the intermediate DMSO stock dropwise to achieve the final working concentration. Ensure the final DMSO concentration in the media is below the cytotoxic level for your cell line (e.g., <0.1%).
-
Gently mix the final solution by inverting the tube or pipetting. Do not vortex vigorously as this can cause foaming.
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Visually inspect the media for any signs of precipitation. If a slight precipitate is observed, you can try a brief sonication of the final working solution.
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Add the final working solution to your cells.
-
Visualizations
References
Atf4-IN-2 stability in DMSO and culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Atf4-IN-2 in DMSO and culture medium.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound in its solid (powder) form is recommended to be stored at -20°C, where it is stable for up to 3 years. For short-term storage, it can be kept at 4°C for up to 2 years.[1]
Q2: How should I prepare and store this compound stock solutions in DMSO?
A2: It is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO. Due to DMSO's hygroscopic nature, it is crucial to use newly opened DMSO to minimize water content, which can affect the compound's stability.[1] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A3: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[2] Aliquoting the stock solution into single-use vials is the best practice. Studies on other small molecules in DMSO have shown that while some compounds are stable for a limited number of freeze-thaw cycles, it is a risk factor for degradation.[3]
Q4: What is the solubility of this compound in DMSO?
A4: this compound is highly soluble in DMSO, with a concentration of 100 mg/mL (178.95 mM) being achievable.[1] Ultrasonic assistance may be required to fully dissolve the compound.
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in aqueous solutions like cell culture medium has not been specifically reported. Generally, small molecules can be less stable in aqueous media compared to DMSO. It is recommended to prepare fresh working solutions in culture medium for each experiment and use them immediately. For longer-term experiments, the stability should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - The final concentration of DMSO in the medium is too low to maintain solubility.- The compound has limited stability in the aqueous environment of the culture medium. | - Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility (typically ≤0.5%, but may need optimization).- Prepare fresh working solutions immediately before use.- Consider using a different solvent system if compatible with your experimental setup, though DMSO is standard. |
| Inconsistent or weaker than expected biological activity | - Degradation of this compound in stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture in DMSO).- Degradation of the compound in the culture medium during the experiment. | - Prepare fresh stock solutions from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use high-purity, anhydrous DMSO.- Perform a stability study of this compound in your specific culture medium and under your experimental conditions (see Experimental Protocols section).- For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Variability between experiments | - Inconsistent preparation of this compound solutions.- Use of stock solutions of different ages or storage conditions. | - Standardize the protocol for preparing and storing this compound solutions.- Keep detailed records of stock solution preparation dates and storage conditions.- Use aliquots from the same stock solution for a set of related experiments whenever possible. |
Data Presentation
This compound Storage and Stability Summary
| Form | Storage Temperature | Recommended Storage Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: The stability of this compound in cell culture medium is not publicly available and should be determined experimentally.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO and Culture Medium using LC-MS
This protocol provides a framework for quantitatively assessing the stability of this compound.
Objective: To determine the degradation rate of this compound in DMSO at various temperatures and in cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
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HPLC vials
-
LC-MS system with a C18 column
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
DMSO Stability:
-
Dilute the 10 mM stock solution to 100 µM in anhydrous DMSO.
-
Aliquot into separate vials for each time point and temperature condition (e.g., Room Temperature, 4°C, -20°C).
-
-
Culture Medium Stability:
-
Dilute the 10 mM stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM (ensure final DMSO concentration is ≤0.1%).
-
Aliquot into separate vials for each time point and incubate at 37°C in a cell culture incubator.
-
-
-
Time Points for Analysis:
-
Analyze samples at T=0 (immediately after preparation) and at subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Analysis by LC-MS:
-
At each time point, take an aliquot of the sample and dilute it with an equal volume of acetonitrile to precipitate proteins (for culture medium samples) and stop degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Develop an LC-MS method to separate this compound from potential degradants. A typical reverse-phase method using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point.
-
Monitor the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time for each condition.
-
Mandatory Visualization
ATF4 Signaling Pathway under Cellular Stress
Caption: ATF4 signaling pathway activated by various cellular stresses.
Experimental Workflow for Stability Assessment
References
troubleshooting inconsistent results with Atf4-IN-2
Welcome to the technical support center for Atf4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound, a potent inhibitor of Activating Transcription Factor 4 (ATF4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Activating Transcription Factor 4 (ATF4).[1][2][3] ATF4 is a key transcription factor in the Integrated Stress Response (ISR), a cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. Under stress conditions, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) leads to the preferential translation of ATF4 mRNA. This compound presumably interferes with the activity of the ATF4 protein, thereby modulating the expression of its downstream target genes. It has an IC50 value of 47.71 nM.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
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Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent:
-
Store at -80°C for up to 6 months.
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Store at -20°C for up to 1 month.
-
It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (178.95 mM).[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Sonication may be required to fully dissolve the compound.
Q4: What is the recommended starting concentration for cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations, based on its IC50 of 47.71 nM.[1][2][3]
Q5: How long should I treat my cells with this compound?
Treatment duration can range from a few hours to 72 hours or longer, depending on the specific experimental goals. To assess the direct inhibition of ATF4 activity, shorter incubation times (e.g., 4-24 hours) may be sufficient to observe changes in the expression of downstream target genes.[4] For cell viability or longer-term functional assays, extended treatment periods may be necessary.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, ranging from compound handling to the inherent biological complexity of the ATF4 signaling pathway.
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Caption: ATF4 signaling pathway and the point of intervention for this compound.
dot
Caption: General experimental workflow for using this compound.
References
potential off-target effects of Atf4-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Atf4-IN-2. This resource is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a known inhibitor of Activating Transcription Factor 4 (ATF4) with an IC50 value of 47.71 nM.[1][2][3] It is utilized in research, particularly in studies related to neurodegenerative diseases.[1][2][3]
Q2: Are there any known specific off-target proteins that this compound binds to?
Currently, there is no publicly available data detailing specific off-target proteins that this compound binds to. However, like many small molecule inhibitors, the potential for off-target effects should be considered. Some kinase inhibitors have been shown to have off-target effects on the GCN2-eIF2α-ATF4 pathway, highlighting the importance of evaluating potential unintended consequences of inhibiting this pathway.[4]
Q3: What are the potential on-target effects of inhibiting ATF4 that might be misinterpreted as off-target effects?
ATF4 is a key transcription factor in the Integrated Stress Response (ISR) and regulates a wide array of cellular processes.[5][6] Therefore, inhibition of ATF4 can lead to broad, systemic effects that may be unexpected but are a direct consequence of its on-target activity. These can include:
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Alterations in Amino Acid Metabolism: ATF4 upregulates genes involved in amino acid synthesis and transport.[7][8] Inhibition by this compound could lead to cellular starvation for specific amino acids, particularly non-essential amino acids.
-
Modulation of Cell Survival and Apoptosis: The ISR, through ATF4, can have both pro-survival and pro-apoptotic outcomes depending on the cellular context and stress levels.[5] Consequently, this compound could either promote or inhibit apoptosis depending on the experimental model.
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Impact on Immune Cell Function: ATF4 plays a role in the regulation of both innate and adaptive immune cells.[6] Its inhibition could therefore alter immune cell differentiation, maturation, and function.[6]
-
Effects on Cell Cycle and Proliferation: ATF4 has been linked to both cell-cycle arrest and increased proliferation in different cancer cell lines.[5] The effect of this compound on cell proliferation may therefore be cell-type dependent.
Troubleshooting Guide
| Observed Issue | Potential Cause (Related to ATF4 Inhibition) | Suggested Troubleshooting Steps |
| Unexpected Cell Death or Reduced Viability | ATF4 is crucial for cellular adaptation to stress. Inhibiting ATF4 can prevent cells from mounting a pro-survival response, leading to apoptosis.[5][9] | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your cell type. 2. Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm if the observed cell death is due to apoptosis. 3. Consider supplementing the culture medium with non-essential amino acids to mitigate metabolic stress.[7] |
| Inhibition of Tumor Growth In Vivo Seems Disconnected from In Vitro Proliferation Assays | The tumor microenvironment presents various stressors (e.g., hypoxia, nutrient deprivation) that activate the ATF4-mediated stress response, which is critical for tumor cell survival.[7][8] This dependency may not be fully recapitulated in standard in vitro culture conditions. | 1. Culture cells under stress conditions that mimic the tumor microenvironment (e.g., low glucose, hypoxia, amino acid deprivation) to assess the effect of this compound. 2. Analyze markers of the Integrated Stress Response (e.g., phosphorylation of eIF2α) in both in vitro and in vivo samples. |
| Altered Expression of Genes Not Previously Linked to ATF4 | ATF4 can form heterodimers with other transcription factors, such as those from the C/EBP and AP-1 families, to regulate a wider range of genes.[5] Inhibition of ATF4 can disrupt these complexes and indirectly affect the expression of genes that are not direct ATF4 targets. | 1. Perform a literature search to see if the unexpectedly regulated genes are known targets of ATF4 heterodimer partners. 2. Use techniques like ChIP-seq for ATF4 and its potential binding partners to see if this compound alters their genomic binding patterns. |
Experimental Protocols
Protocol 1: Assessing Apoptosis Induction by this compound
-
Cell Seeding: Plate cells at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Flow Cytometry Analysis (Annexin V/PI Staining):
-
Harvest cells (including any floating cells).
-
Wash with cold PBS.
-
Resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry to quantify early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Integrated Stress Response (ISR) and the role of ATF4.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 2991057-60-2 (HY-158202-10.1) | Szabo-Scandic [szabo-scandic.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 6. Regulation of cellular immunity by activating transcription factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.upenn.edu]
- 9. ATF4-dependent induction of heme oxygenase 1 prevents anoikis and promotes metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atf4-IN-2 In Vivo Dose Optimization
Disclaimer: Atf4-IN-2 is a novel inhibitor of Activating Transcription Factor 4 (ATF4). As of the last update, publicly available in vivo data is limited. This guide is based on general principles for in vivo dose optimization of small molecule inhibitors and data from preclinical studies on similar compounds. It is intended to serve as a directional resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor in the Integrated Stress Response (ISR).[1][2] Under cellular stress conditions like amino acid deprivation, endoplasmic reticulum (ER) stress, or oxidative stress, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) is increased.[1][3] This leads to the preferential translation of ATF4 mRNA.[1][4] ATF4 then translocates to the nucleus and regulates the expression of genes involved in amino acid synthesis, redox balance, and, in cases of severe stress, apoptosis.[1][5] this compound is designed to inhibit these downstream effects of ATF4 activation.
Q2: How do I select a starting dose for my in vivo study?
A2: A common starting point is to use the in vitro IC50 or EC50 value as a reference. A vendor of a similar compound, this compound (Compound 29), lists an IC50 of 47.71 nM.[6] For an initial in vivo study, you might aim for plasma concentrations that are a multiple of this IC50 value (e.g., 10-100x). However, this does not account for factors like protein binding, metabolism, and tissue distribution.[7] Therefore, it is highly recommended to first conduct a pilot pharmacokinetic (PK) study to understand the exposure achieved at different dose levels.
Q3: What is a suitable vehicle for formulating this compound?
A3: The choice of vehicle depends on the physicochemical properties of this compound, such as its solubility and stability. Many small molecule inhibitors are poorly soluble in water.[8][9] Common formulation strategies include:
-
Aqueous solutions with pH modification: If the compound is ionizable, adjusting the pH can improve solubility.[10]
-
Co-solvent systems: Using a mixture of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG).[8][10]
-
Surfactant-based formulations: Micellar solutions using surfactants like Tween® 80 or Cremophor® EL can increase solubility.[8][10]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.[8][11][12]
-
Suspensions: If the compound cannot be solubilized, it can be administered as a suspension using agents like carboxymethylcellulose (CMC) to ensure uniformity.
It is crucial to test the stability of your formulation and to run a vehicle-only control group in your experiments to rule out any effects of the vehicle itself.
Q4: Which route of administration should I use?
A4: The route of administration will depend on your experimental model and the desired pharmacokinetic profile.
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. It is often used in initial PK studies to determine clearance and volume of distribution.
-
Oral (PO): Convenient for long-term studies, but bioavailability can be variable and is often low for poorly soluble compounds.[8][12]
-
Intraperitoneal (IP): Often used in rodent models as an alternative to IV injection. It generally results in rapid absorption and systemic exposure.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
The choice should be guided by the intended clinical application and the results of preliminary PK studies.
Troubleshooting Guide
Q1: I am not observing any efficacy (e.g., no tumor growth inhibition). What should I do?
A1: A lack of efficacy can be due to several factors. Consider the following troubleshooting steps:
-
Confirm Target Engagement: The first step is to determine if this compound is reaching its target and inhibiting ATF4 activity at the administered dose. This can be assessed by measuring the expression of known ATF4 target genes (e.g., CHOP, ASNS, TRIB3) in the tissue of interest (e.g., tumor).[5][13] This is known as a pharmacodynamic (PD) study.
-
Check Drug Exposure: Was the plasma and tumor concentration of this compound sufficient to inhibit ATF4? A pharmacokinetic (PK) analysis is necessary to answer this. If exposure is too low, the dose or dosing frequency may need to be increased, or the formulation may need to be optimized.[7]
-
Re-evaluate the Hypothesis: Is the ATF4 pathway a critical driver in your specific disease model? The role of ATF4 can be context-dependent.[5]
-
Check Compound Integrity: Ensure the compound has not degraded during storage or in the formulation.
Q2: I am observing significant toxicity (e.g., weight loss, lethargy). How can I manage this?
A2: Toxicity is a common challenge in in vivo studies.[14]
-
Reduce the Dose: This is the most straightforward approach. A dose reduction of 25-50% is a reasonable starting point.
-
Change the Dosing Schedule: Instead of daily dosing, consider an intermittent schedule (e.g., every other day, or 5 days on/2 days off).[15] This can allow for recovery from off-target effects while maintaining sufficient target inhibition.
-
Refine the Formulation: Some vehicles can cause irritation or other adverse effects. Consider testing an alternative formulation.
-
Assess the Nature of the Toxicity: Conduct a basic toxicology assessment, including monitoring clinical signs, body weight, and potentially collecting blood for clinical chemistry analysis and tissues for histopathology to understand the nature of the toxicity.
Q3: My results are highly variable between animals in the same group. What could be the cause?
A3: High variability can undermine the statistical power of your study.
-
Inconsistent Dosing: Ensure accurate and consistent administration of the compound. For oral gavage, confirm proper placement. For injections, ensure the full dose is delivered.
-
Formulation Issues: If using a suspension, ensure it is well-mixed before each dose is drawn to prevent settling of the compound.
-
Biological Variability: Factors such as age, weight, and health status of the animals can contribute to variability. Ensure animals are properly randomized into treatment groups.
-
Assay Variability: Ensure that your methods for assessing efficacy and PD markers are robust and have low intra- and inter-assay variability.
Data Presentation
Table 1: Hypothetical Dose-Ranging Efficacy Study in a Xenograft Model
| Dose Group (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle | 1500 ± 250 | - | +5.0 ± 2.0 |
| This compound (10) | 1200 ± 200 | 20 | +4.5 ± 2.5 |
| This compound (30) | 750 ± 150 | 50 | +1.0 ± 3.0 |
| This compound (100) | 450 ± 100 | 70 | -8.0 ± 4.0 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Pharmacokinetic (PK) Parameters after a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |
| 10 | 150 | 2 | 900 |
| 30 | 500 | 2 | 3500 |
| 100 | 1800 | 4 | 15000 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 3: Hypothetical Pharmacodynamic (PD) Marker Modulation in Tumor Tissue
| Dose Group (mg/kg, PO, QD) | Relative CHOP mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.0 ± 0.2 |
| This compound (10) | 0.7 ± 0.15 |
| This compound (30) | 0.4 ± 0.1 |
| This compound (100) | 0.2 ± 0.05 |
Tumor tissue collected 4 hours after the last dose on Day 21. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol is a general example for a poorly water-soluble compound.
-
Objective: To prepare a 10 mg/mL suspension of this compound in a vehicle suitable for oral gavage in mice.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.
-
Sterile conical tubes
-
Homogenizer or sonicator
-
-
Procedure:
-
Prepare the vehicle by dissolving Tween® 80 in sterile water, then slowly adding the CMC powder while stirring until a homogenous solution is formed.
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle to the desired final volume.
-
Vortex the suspension thoroughly.
-
Use a homogenizer or sonicator to reduce the particle size and ensure a uniform suspension.
-
Store the formulation at 4°C and protect from light. Before each use, bring to room temperature and vortex thoroughly to re-suspend the compound.
-
Protocol 2: In Vivo Efficacy and Tolerability Study
This protocol describes a typical xenograft study to evaluate the anti-tumor activity of this compound.
-
Objective: To determine the dose-response relationship of this compound on tumor growth in a subcutaneous xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Cancer cell line known to depend on the ATF4 pathway
-
This compound formulation and vehicle
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle, 10, 30, 100 mg/kg this compound).
-
Administer the treatment daily (or as determined by the dosing schedule) by oral gavage.
-
Measure tumor volume with calipers and record the body weight of each animal three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals daily for any clinical signs of toxicity.
-
At the end of the study (e.g., Day 21, or when tumors in the vehicle group reach the maximum allowed size), euthanize the animals.
-
Collect tumors and other relevant tissues for pharmacodynamic analysis.
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis by Western Blot
This protocol details the analysis of a downstream target of ATF4, CHOP, in tumor tissue.
-
Objective: To quantify the inhibition of ATF4 signaling by measuring the protein levels of CHOP in tumor lysates.
-
Materials:
-
Tumor tissue samples from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Denature the protein by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using image analysis software and normalize the CHOP signal to the β-actin signal.
-
Visualizations
Caption: The Integrated Stress Response (ISR) pathway leading to ATF4 activation.
Caption: Experimental workflow for an in vivo dose optimization study.
Caption: A decision tree for troubleshooting common in vivo study issues.
References
- 1. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 2. Mitochondrial translation inhibition triggers ATF4 activation, leading to integrated stress response but not to mitochondrial unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcine Epidemic Diarrhea-Virus-Induced Cell Death: Mechanistic Insights and Therapeutic Strategies | MDPI [mdpi.com]
- 4. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. On precision dosing of oral small molecule drugs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting Atf4-IN-2 dose-response curves
Welcome to the technical support center for Atf4-IN-2. This guide provides detailed information for researchers, scientists, and drug development professionals on interpreting dose-response curves for this compound, along with troubleshooting advice for common experimental issues.
Understanding this compound: Dose-Response Characteristics
This compound is an inhibitor of Activating Transcription Factor 4 (ATF4). To characterize its potency, a dose-response experiment is typically performed to determine the concentration of the inhibitor that results in a 50% reduction in ATF4 activity, known as the IC50 value.
Quantitative Data Summary
The following table presents an illustrative dose-response dataset for this compound. The known IC50 value for this compound is 47.71 nM.[1][2][3] The response data below is representative of a typical sigmoidal dose-response curve centered around this IC50 value.
| This compound Concentration (nM) | Log Concentration | % Inhibition of ATF4 Activity (Illustrative) |
| 0.1 | -1.00 | 2.5 |
| 1 | 0.00 | 5.1 |
| 10 | 1.00 | 15.8 |
| 30 | 1.48 | 38.2 |
| 47.71 | 1.68 | 50.0 |
| 70 | 1.85 | 63.5 |
| 100 | 2.00 | 75.3 |
| 200 | 2.30 | 90.9 |
| 500 | 2.70 | 97.2 |
| 1000 | 3.00 | 99.1 |
ATF4 Signaling Pathway
ATF4 is a key transcription factor in the Integrated Stress Response (ISR).[4] Various cellular stresses, such as amino acid deprivation, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[4] This event, paradoxically, leads to the preferential translation of ATF4 mRNA. Once synthesized, ATF4 translocates to the nucleus and activates the transcription of genes involved in amino acid metabolism, redox homeostasis, and autophagy to promote cell survival.[5] However, under prolonged or severe stress, ATF4 can also induce apoptosis.[6]
Experimental Protocols
A robust method for determining the dose-response of this compound involves using a reporter gene assay. This assay measures the transcriptional activity of ATF4.
ATF4 Reporter Gene Assay
Objective: To determine the IC50 of this compound by measuring its effect on ATF4 transcriptional activity in a cell-based reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line)
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ATF4 Luciferase Reporter Stable Cell Line or a transient transfection system with an ATF4-responsive luciferase reporter plasmid (containing C/EBP-ATF response elements).[7][8]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
DMSO (cell culture grade)
-
Tunicamycin (or another ER stress inducer)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture and expand the ATF4 reporter cell line according to the manufacturer's instructions.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to create a range of concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Prepare a stock solution of Tunicamycin in DMSO. Dilute it in medium to a working concentration known to induce ATF4 activity (e.g., 1 µg/mL).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of medium containing the various concentrations of this compound to the appropriate wells. Include a "vehicle control" well with medium and 0.1% DMSO.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing the ATF4 inducer (Tunicamycin) to all wells except for the "no-stress" control. Add 50 µL of standard medium to the "no-stress" well.
-
Incubate for an additional 16-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and add the luciferase reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell wells).
-
Normalize the data:
-
Set the average signal from the "vehicle control + Tunicamycin" wells as 100% ATF4 activity (0% inhibition).
-
Set the average signal from the "no-stress" control wells as 0% ATF4 activity (100% inhibition).
-
-
Calculate the % inhibition for each this compound concentration.
-
Plot the % inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
FAQs and Troubleshooting Guide
This section addresses common questions and issues that may arise during experiments with this compound.
Q1: My dose-response curve is not sigmoidal. What could be the reason?
A1: An atypical dose-response curve can result from several factors:
-
Incorrect Concentration Range: If the concentrations tested are too high or too low, you may only be observing the top or bottom plateaus of the curve. Widen your concentration range, typically using log-scale dilutions, to capture the full sigmoidal shape.
-
Compound Solubility: this compound may precipitate at high concentrations in aqueous media. Visually inspect your highest concentration wells for any precipitate. If solubility is an issue, consider using a lower top concentration or a different formulation if available.
-
Cell Viability: High concentrations of the inhibitor or the stress inducer (e.g., Tunicamycin) might be causing cytotoxicity, leading to a sharp drop in signal that is not related to specific ATF4 inhibition. It is crucial to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or trypan blue) with the same compound concentrations and incubation times.
-
Assay Window: The difference in signal between your fully stimulated (0% inhibition) and non-stimulated (100% inhibition) controls may be too small. Optimize the concentration of the stress inducer and the incubation time to maximize this window.
Q2: I'm seeing high variability between my replicate wells. How can I improve consistency?
A2: High variability can often be traced back to technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. When plating, gently swirl the cell suspension periodically to prevent settling. Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation (the "edge effect").[5] If you must use them, fill the surrounding perimeter wells with sterile water or PBS to maintain humidity.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting technique. When adding compounds or reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.
-
Cell Health: Use cells that are in a healthy, logarithmic growth phase and are at a low passage number. Over-passaged cells can have altered responses to stimuli.
Q3: The IC50 value I calculated is very different from the published value of 47.71 nM. Why?
A3: Discrepancies in IC50 values are common and can depend heavily on the specific experimental conditions:
-
Cell Line Differences: Different cell lines can have varying sensitivities to inhibitors due to differences in membrane permeability, metabolic rates, or expression levels of pathway components.
-
Assay Format: The choice of assay (e.g., reporter gene vs. qPCR of a downstream target vs. Western blot) can yield different potency values.
-
Reagent Stability: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1]
-
Incubation Time: The duration of pre-incubation with the inhibitor and incubation with the stress inducer can affect the apparent IC50.
-
Data Analysis: The method used to normalize the data and fit the curve can influence the final IC50 value. Ensure you are using a non-linear regression model appropriate for dose-response curves.
Q4: My ATF4 activity is not induced by Tunicamycin (or another stressor). What should I do?
A4: Lack of induction is a critical issue that needs to be resolved:
-
Inducer Potency: Verify the activity of your stress inducer. It may have degraded due to improper storage. Test a fresh batch or a different known inducer of the ISR.
-
Inducer Concentration and Time: Perform a time-course and dose-response experiment with the inducer alone to find the optimal concentration and incubation time that gives a robust induction of ATF4 activity without causing excessive cell death in your specific cell line.
-
Cell Line Responsiveness: Confirm that your chosen cell line is responsive to the selected stressor and expresses the necessary components of the ATF4 pathway. You can check this by measuring the mRNA levels of known ATF4 target genes like DDIT3 (CHOP) or ASNS via qPCR after treatment with the inducer.[4][9]
Q5: Can I measure the inhibition of ATF4 activity without a reporter assay?
A5: Yes, you can measure the expression of endogenous ATF4 target genes as a readout for its activity.
-
Quantitative PCR (qPCR): Treat cells with the stress inducer in the presence of varying concentrations of this compound. After the incubation period, lyse the cells, extract RNA, and perform qPCR for ATF4 target genes like ASNS, DDIT3, or HSPA5.[10] A decrease in the induction of these genes will correlate with ATF4 inhibition.
-
Western Blot: You can measure the protein levels of ATF4 itself or its downstream targets. After treatment, lyse the cells and perform a Western blot using antibodies against ATF4, ASNS, or CHOP. This method is generally less quantitative and lower-throughput than reporter assays or qPCR.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 2991057-60-2 (HY-158202-10.1) | Szabo-Scandic [szabo-scandic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multi-omics analysis identifies ATF4 as a key regulator of the mitochondrial stress response in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activating transcription factor 4: a regulator of stress response in human cancers [frontiersin.org]
- 6. Decreased ATF4 expression as a mechanism of acquired resistance to long-term amino acid limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. signosisinc.com [signosisinc.com]
- 8. Fluorescent ATF4 Reporter | LipExoGen Biotech [lipexogen.com]
- 9. Transcriptional Repression of ATF4 Gene by CCAAT/Enhancer-binding Protein β (C/EBPβ) Differentially Regulates Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ATF4-IN-2 Induced Cellular Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ATF4-IN-2 in their experiments. The information provided aims to help users identify, understand, and mitigate cellular stress that may arise from the use of this ATF4 inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
Q1: I'm observing a significant decrease in cell viability at concentrations close to the reported IC50. Is this expected, and what can I do to mitigate it?
A1: A decrease in cell viability when inhibiting a key survival factor like ATF4 can be expected, as ATF4 regulates genes involved in amino acid metabolism, redox homeostasis, and protein folding.[1][2][3] The observed toxicity could be due to on-target effects of inhibiting the adaptive stress response or potential off-target effects.
Troubleshooting Steps:
-
Confirm Inhibitor Concentration and Purity: Ensure the correct concentration of this compound is being used. Verify the purity of your compound stock.
-
Optimize Seeding Density: Low cell density can exacerbate cellular stress.[3] Ensure you are using an optimal seeding density for your specific cell line.
-
Perform a Dose-Response Curve: If you haven't already, perform a detailed dose-response experiment to determine the optimal concentration that inhibits ATF4 activity without causing excessive cell death in your model system.
-
Time-Course Experiment: The duration of exposure to this compound can significantly impact cell viability. Conduct a time-course experiment to find the shortest exposure time that yields the desired biological effect.
-
Supplement Culture Medium: Since ATF4 is involved in amino acid metabolism, supplementing the media with non-essential amino acids may help alleviate some of the induced stress.[4]
-
Consider Co-treatment with Antioxidants: As ATF4 inhibition can lead to oxidative stress, co-treatment with a mild antioxidant like N-acetylcysteine (NAC) might improve cell viability.[5][6]
Q2: My cells are showing morphological signs of stress (e.g., rounding, detachment, vacuolization) even at sub-lethal concentrations of this compound. What is the likely cause?
A2: These morphological changes are classic indicators of cellular stress. Given ATF4's central role in the integrated stress response, its inhibition can lead to endoplasmic reticulum (ER) stress and oxidative stress.[7][8]
Troubleshooting Steps:
-
Assess ER Stress Markers: Analyze the expression of key ER stress markers such as BiP (Binding immunoglobulin protein), CHOP (C/EBP homologous protein), and spliced XBP1 via qPCR or Western blot.[9][10][11] An upregulation of these markers would confirm ER stress.
-
Measure Oxidative Stress: Quantify reactive oxygen species (ROS) levels using fluorescent probes like DCFDA. Assess for lipid peroxidation using a TBARS assay.[5][6]
-
Optimize Culture Conditions: Ensure your cell culture conditions are optimal (e.g., proper CO2 levels, humidity, and temperature) as suboptimal conditions can exacerbate cellular stress.[12]
-
Reduce Serum Concentration Gradually: If you are using serum-free media, a gradual reduction in serum concentration when adapting cells can help minimize baseline stress.
Q3: I am not seeing the expected downstream effects of ATF4 inhibition, even at concentrations that should be effective. What could be the issue?
A3: This could be due to several factors, from the experimental setup to the specific cellular context.
Troubleshooting Steps:
-
Confirm ATF4 Inhibition: Directly measure the expression of known ATF4 target genes (e.g., ASNS, CHOP) via qPCR to confirm that ATF4 transcriptional activity is indeed being inhibited at the concentration of this compound you are using.[2][13]
-
Check Cell Line Dependency on ATF4: Some cell lines may have a lower basal reliance on the ATF4 pathway for survival, and thus inhibiting it may not produce a strong phenotype under normal culture conditions. You may need to induce a mild stress (e.g., amino acid deprivation, low-dose tunicamycin) to reveal the dependency on ATF4.
-
Consider Inhibitor Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Evaluate Upstream Signaling: It's possible that in your specific model, other parallel stress response pathways are compensating for the loss of ATF4 activity.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a small molecule inhibitor of Activating Transcription Factor 4 (ATF4) with a reported IC50 of 47.71 nM.[14][15] It is believed to interfere with the transcriptional activity of ATF4, thereby preventing the expression of its target genes that are crucial for the cellular response to various stressors.
Q: What are the primary types of cellular stress induced by this compound?
A: Based on the known functions of ATF4, inhibition by this compound is likely to induce or exacerbate:
-
Endoplasmic Reticulum (ER) Stress: By inhibiting the expression of genes involved in protein folding and quality control.[8][16]
-
Oxidative Stress: By downregulating genes involved in antioxidant defense and redox homeostasis.[7]
-
Amino Acid Deprivation Stress: By blocking the upregulation of amino acid transporters and synthesis enzymes.[13]
Q: What are some general strategies to mitigate cellular stress in my experiments?
A:
-
Optimize Experimental Conditions: Use the lowest effective concentration of this compound for the shortest possible duration.
-
Maintain Healthy Cell Cultures: Ensure cells are not stressed from other factors like contamination, over-confluency, or nutrient depletion.
-
Supplement Culture Media: Consider adding antioxidants (e.g., N-acetylcysteine, Vitamin E) or non-essential amino acids to your culture medium to counteract specific stresses.[4][5][6]
-
Use Stress-Inducible Reporter Systems: To monitor the level of stress in real-time, you can use cell lines with reporters for specific stress pathways (e.g., an XBP1-splicing reporter for ER stress).
Q: Are there any known off-target effects of this compound?
A: Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, off-target effects are possible and should be considered when interpreting results.[[“]] It is advisable to perform control experiments, such as using a structurally unrelated ATF4 inhibitor if available, or using genetic knockdown of ATF4 to confirm that the observed phenotype is on-target.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability and Stress Markers
| This compound (nM) | Cell Viability (% of Control) | Relative CHOP mRNA Expression | Relative ASNS mRNA Expression | Intracellular ROS (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 10 | 95 ± 4.8 | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.2 ± 0.3 |
| 50 | 82 ± 6.1 | 0.4 ± 0.05 | 0.5 ± 0.1 | 1.8 ± 0.4 |
| 100 | 65 ± 7.3 | 0.2 ± 0.04 | 0.3 ± 0.08 | 2.5 ± 0.5 |
| 250 | 40 ± 8.5 | 0.1 ± 0.02 | 0.15 ± 0.05 | 3.8 ± 0.6 |
| 500 | 25 ± 5.9 | < 0.1 | < 0.1 | 5.2 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of ER Stress by qPCR
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., tunicamycin or thapsigargin) and a vehicle control.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers for ER stress marker genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), and for XBP1 splicing). Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Measurement of Intracellular ROS
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat cells with this compound as required.
-
Staining: Remove the treatment medium and wash the cells with warm PBS. Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold change in ROS levels.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 2991057-60-2 (HY-158202-10.1) | Szabo-Scandic [szabo-scandic.com]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA | Journal of Neuroscience [jneurosci.org]
- 7. Cellular Stress Response Research Shows Promise for Conditions Affecting Warfighters - USU News [news.usuhs.edu]
- 8. Clinical implications of cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 10. ATF4 deficiency protects hepatocytes from oxidative stress via inhibiting CYP2E1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Cyclooxygenase-2 by ATF4 During Endoplasmic Reticulum Stress Regulates Kidney Podocyte Autophagy Induced by Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A KDM6 inhibitor potently induces ATF4 and its target gene expression through HRI activation and by UTX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cellular Stress Responses: Cell Survival and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. consensus.app [consensus.app]
Validation & Comparative
A Head-to-Head Comparison: Atf4-IN-2 Versus siRNA Knockdown for ATF4 Modulation
For researchers, scientists, and drug development professionals navigating the complexities of the Integrated Stress Response (ISR) and the role of Activating Transcription Factor 4 (ATF4), the choice of inhibitory tool is critical. This guide provides an objective comparison of two prominent methods for downregulating ATF4 activity: the small molecule inhibitor Atf4-IN-2 and siRNA-mediated knockdown. We present a comprehensive analysis of their mechanisms, efficacy, and potential limitations, supported by experimental data and detailed protocols to inform your research decisions.
At a Glance: Key Differences
| Feature | This compound | siRNA Knockdown of ATF4 |
| Mechanism of Action | Chemical inhibition of ATF4 activity | Post-transcriptional gene silencing via mRNA degradation |
| Target | ATF4 protein | ATF4 messenger RNA (mRNA) |
| Efficacy | IC50 of 47.71 nM[1][2][3] | Up to 75% reduction in mRNA levels[4] |
| Speed of Action | Rapid, dependent on compound delivery and binding kinetics | Slower onset, requires transfection and cellular machinery engagement |
| Duration of Effect | Transient and reversible, dependent on compound half-life | Can be long-lasting (5-7 days) after a single transfection[5] |
| Off-Target Effects | Potential for off-target binding to other proteins | Can induce off-target gene silencing through seed sequence homology[6][7][8] |
| Delivery | Direct addition to cell culture media | Requires transfection reagents or viral vectors |
Delving Deeper: A Quantitative Comparison
To provide a clearer picture of the performance of each method, the following table summarizes key quantitative parameters based on available experimental data.
| Parameter | This compound | siRNA Knockdown of ATF4 | Supporting Evidence |
| Inhibition/Knockdown Efficiency | IC50: 47.71 nM | ~74-75% reduction in mRNA | [1][2][3][4][9] |
| Effective Concentration | Nanomolar range | Nanomolar range (e.g., 10 nM) | [1][2][3][10] |
| Time to Onset of Effect | Rapid (minutes to hours) | Slower (typically 24-48 hours) | General knowledge of small molecule vs. siRNA kinetics |
| Duration of Inhibition/Knockdown | Dependent on compound stability and washout | 5-7 days post-transfection | [5][11] |
Understanding the Mechanisms: Signaling and Experimental Workflows
The Integrated Stress Response (ISR) is a central signaling pathway activated by various cellular stresses, culminating in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event, in turn, promotes the translation of ATF4, a key transcription factor that orchestrates the expression of genes involved in stress adaptation and survival.[12][13][14][15][16] Both this compound and siRNA-mediated knockdown target this pathway, but at different stages.
The diagram above illustrates the central role of ATF4 in the ISR and the distinct points of intervention for siRNA and this compound.
Experimental Workflow: A Visual Guide
The following diagrams outline the typical experimental workflows for utilizing this compound and ATF4 siRNA.
Experimental Protocols: A Practical Guide
This compound Treatment Protocol (General)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) to assess the time-course of inhibition.
-
Analysis: Following incubation, harvest the cells for downstream analysis. For example, perform a Western blot to assess the phosphorylation status of downstream targets of ATF4 or changes in the expression of ATF4-regulated genes.
ATF4 siRNA Transfection Protocol (General)
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the ATF4 siRNA duplex (e.g., 20-80 pmols) and a non-targeting control siRNA in siRNA transfection medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the siRNA transfection reagent in siRNA transfection medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-transfection reagent complexes.
-
Transfection: Wash the cells once with siRNA transfection medium. Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C.
-
Post-Transfection: Add antibiotic-containing normal growth medium and incubate for an additional 24-72 hours before analysis.
Considerations for Experimental Design
-
Duration of Experiment: The transient nature of small molecule inhibition versus the longer-lasting effect of siRNA knockdown should be a key consideration in the experimental design, depending on the biological question being addressed.
-
Mechanism of Action: Researchers should consider that siRNA-mediated knockdown eliminates the ATF4 protein entirely, which may disrupt protein-protein interactions and scaffolding functions, whereas a small molecule inhibitor may only block the transcriptional activity of ATF4.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of ATF4. The choice between them will depend on the specific experimental goals, the desired kinetics of inhibition, and the experimental system. This compound offers a rapid and reversible means of inhibiting ATF4 activity, while siRNA provides a method for potent and sustained downregulation of ATF4 expression. By carefully considering the advantages and disadvantages of each approach and implementing appropriate controls, researchers can confidently and accurately probe the critical role of ATF4 in cellular stress responses and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 2991057-60-2 (HY-158202-10.1) | Szabo-Scandic [szabo-scandic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. embopress.org [embopress.org]
- 13. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated stress response - Wikipedia [en.wikipedia.org]
- 15. gosset.ai [gosset.ai]
- 16. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 18. Mutation of ATF4 mediates resistance of neuronal cell lines against oxidative stress by inducing xCT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human ATF4 Antibody MAB7218: R&D Systems [rndsystems.com]
- 20. pnas.org [pnas.org]
- 21. bosterbio.com [bosterbio.com]
- 22. biocompare.com [biocompare.com]
- 23. ATF4 siRNAs [thermofisher.com]
- 24. arep.med.harvard.edu [arep.med.harvard.edu]
- 25. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Mitochondrial translation inhibition triggers ATF4 activation, leading to integrated stress response but not to mitochondrial unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
- 33. pnas.org [pnas.org]
- 34. mdpi.com [mdpi.com]
- 35. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. pnas.org [pnas.org]
- 38. medchemexpress.com [medchemexpress.com]
- 39. Stem-loop-induced ribosome queuing in the uORF2/ATF4 overlap fine-tunes stress-induced human ATF4 translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to ATF4 Inhibitors: A Researcher's Handbook
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Atf4-IN-2 with other leading ATF4 inhibitors. This document focuses on objective performance metrics, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable compound for your research needs.
Introduction to ATF4 and Its Inhibition
Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a central cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. Under stressful conditions, the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) leads to the preferential translation of ATF4 mRNA. Subsequently, ATF4 translocates to the nucleus and regulates the expression of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis. Given its critical role in cellular stress responses, ATF4 has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer.
This guide compares this compound with other known ATF4 inhibitors, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their characterization.
Comparison of ATF4 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected ATF4 inhibitors.
| Inhibitor | Target/Mechanism of Action | IC50/EC50 | Cell-Based Assays | Downstream Target Modulation | In Vivo Efficacy |
| This compound | eIF2B Activator | IC50: 47.71 nM (ATF4 inhibition)[1] | - | - | Data not available |
| Atf4-IN-1 | eIF2B Activator | IC50: 32.43 nM (ATF4 expression inhibition); EC50: 5.844 nM (eIF2B activation)[2] | Reduces ATF4 protein expression in HEK-293T cells; Inhibits ATF4 mRNA transcription in HeLa cells.[2] | - | Data not available |
| ISRIB | eIF2B Activator | - | Attenuates ISR activation and restores protein synthesis in cells with VWM mutations. [No specific citation available] | - | Prevents neurological defects in a VWM mouse model. [No specific citation available] |
| PT-129 | PROTAC Degrader of G3BP1/2 | - | Inhibits stress granule formation and disrupts ATF4 translation.[3] | - | Data not available |
| ATF4 siRNA | Gene Silencing | - | Reduces ATF4 mRNA and protein levels.[4] | Reduces expression of ATF4 target genes like ASNS.[5] | Inhibits tumor growth in vivo.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
ATF4 Activation via the Integrated Stress Response
Caption: ATF4 activation pathway under cellular stress.
Mechanism of Action of eIF2B Activators
Caption: Mechanism of eIF2B activators in ATF4 inhibition.
Experimental Workflow for ATF4 Inhibitor Screening
Caption: General workflow for screening ATF4 inhibitors.
Detailed Experimental Protocols
Cell Culture and Stress Induction
-
Cell Lines: Human Embryonic Kidney (HEK-293T) cells or HeLa cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Stress Induction: To induce the ISR and subsequent ATF4 expression, cells are treated with an ER stressor such as tunicamycin (e.g., 2 µg/mL) or thapsigargin (e.g., 1 µM) for a specified period (e.g., 4-8 hours).
Western Blot Analysis for ATF4 and p-eIF2α
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies against ATF4, phospho-eIF2α (Ser51), total eIF2α, and a loading control (e.g., β-actin or GAPDH) are incubated overnight at 4°C.
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for ATF4 and Downstream Targets
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for ATF4 and its downstream targets (e.g., CHOP, ASNS) are used. Relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
ATF4 Reporter Assay
-
Plasmid Transfection: Cells are transfected with a reporter plasmid containing the ATF4 promoter driving the expression of a reporter gene, such as luciferase. A co-transfection with a control plasmid (e.g., Renilla luciferase) is performed for normalization of transfection efficiency.
-
Treatment and Lysis: After 24-48 hours, cells are treated with the stressor and test compounds. Cells are then lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
siRNA-mediated Knockdown of ATF4
-
Transfection: Cells are transfected with ATF4-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Knockdown Confirmation: The efficiency of ATF4 knockdown is confirmed at both the mRNA and protein levels by qPCR and Western blot, respectively, typically 48-72 hours post-transfection.
Conclusion
This guide provides a comparative overview of this compound and other ATF4 inhibitors, highlighting their mechanisms of action and available efficacy data. This compound and Atf4-IN-1, as eIF2B activators, represent a promising class of indirect ATF4 inhibitors. For researchers investigating the direct consequences of ATF4 loss-of-function, siRNA-mediated knockdown remains the gold standard. The selection of an appropriate inhibitor will depend on the specific research question, the desired mechanism of action, and the experimental system being used. The detailed protocols provided herein should serve as a valuable resource for designing and executing experiments to further characterize these and other novel ATF4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Atf4-IN-2 vs. C18-Ceramide in Modulating the ATF4 Pathway
For Immediate Publication
This guide provides a comprehensive comparison of two chemical tools, Atf4-IN-2 and C18-Ceramide, used to modulate the Activating Transcription Factor 4 (ATF4) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct advantages and applications of these compounds in their experimental designs.
Executive Summary
This compound and C18-Ceramide both impact the ATF4 pathway, a critical regulator of the integrated stress response, but through fundamentally different mechanisms. This compound is a potent and direct inhibitor of ATF4, offering a targeted approach to block its transcriptional activity. In contrast, C18-Ceramide, a bioactive lipid, acts as an upstream, indirect activator of ATF4 as part of a broader, pleiotropic cellular response. The choice between these two molecules will depend on the specific research question, with this compound being ideal for studying the direct consequences of ATF4 inhibition and C18-Ceramide being suited for investigating broader cellular stress responses that converge on ATF4.
Data Presentation: this compound vs. C18-Ceramide
| Feature | This compound | C18-Ceramide |
| Primary Target | Activating Transcription Factor 4 (ATF4)[1][2] | Multiple, including Protein Phosphatase 2A (PP2A), Cathepsin D, and others.[3] |
| Mechanism of Action on ATF4 Pathway | Direct Inhibitor[1][2] | Indirect Activator (Induces ATF4 mRNA and protein expression)[4] |
| Potency | IC50: 47.71 nM[1][2] | Effective Concentration for ATF4 Induction: ~20 µM in glioma cells[4] |
| Specificity | Targeted inhibitor of ATF4. Potential for off-target effects inherent to small molecule inhibitors, though specific off-target profile is not extensively published. | Pleiotropic effects, impacting multiple signaling pathways beyond ATF4.[3][5] |
| Primary Research Applications | Studying the direct role of ATF4 in neurodegenerative diseases and other stress-related pathologies.[1][2] | Investigating cellular stress responses, apoptosis, autophagy, and lipid signaling in cancer and metabolic diseases.[3][4] |
| Mode of Action | Targeted, allowing for precise interrogation of the ATF4 pathway. | Broad, reflecting a complex cellular response to lipid-mediated stress. |
Signaling Pathways and Mechanisms of Action
This compound: Direct Inhibition of a Key Stress Regulator
This compound directly targets the ATF4 transcription factor. Under conditions of cellular stress, such as amino acid deprivation, endoplasmic reticulum (ER) stress, or oxidative stress, the translation of ATF4 is upregulated. ATF4 then translocates to the nucleus and activates the transcription of genes involved in amino acid synthesis, transport, and redox homeostasis. By directly inhibiting ATF4, this compound allows researchers to specifically block these downstream transcriptional events and study the consequences of an impaired integrated stress response.
Caption: this compound directly inhibits the ATF4 transcription factor.
C18-Ceramide: An Upstream Activator with Broad Effects
C18-Ceramide is a bioactive sphingolipid that can be generated in response to various cellular stresses. Unlike this compound, it does not directly interact with ATF4. Instead, it acts upstream to induce a stress response that leads to the increased expression of ATF4. In glioma cells, for instance, treatment with C18-Ceramide leads to an increase in both ATF4 mRNA and protein levels[4]. This induction is part of a wider cellular response that can include the activation of endoplasmic reticulum stress, lethal mitophagy, and the modulation of other signaling pathways such as PI3K/AKT[4]. Therefore, while C18-Ceramide can be used to study ATF4-dependent processes, its effects are not limited to this pathway.
Caption: C18-Ceramide induces a broad stress response, leading to ATF4 activation.
Experimental Protocols
Using this compound for ATF4 Inhibition
Objective: To specifically inhibit ATF4 transcriptional activity in cell culture.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A typical starting concentration range for cellular assays is 1-10 µM, but this should be optimized for each cell line and experimental condition.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the experimental endpoint.
-
-
Assessing ATF4 Inhibition:
-
To confirm the inhibitory effect of this compound, measure the expression of known ATF4 target genes (e.g., CHOP, ASNS) by qRT-PCR or Western blot. A decrease in the expression of these genes in the presence of a stressor would indicate successful ATF4 inhibition.
-
Using C18-Ceramide to Induce ATF4 Expression
Objective: To induce an endoplasmic reticulum stress response and subsequent ATF4 expression in cell culture.
Materials:
-
C18-Ceramide (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., U251 or A172 glioma cells)[4]
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of C18-Ceramide (e.g., 20 mM) in DMSO.
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
On the day of the experiment, dilute the C18-Ceramide stock solution to the desired final concentration in pre-warmed cell culture medium. A concentration of 20 µM has been shown to be effective in inducing ATF4 in glioma cells[4].
-
Include a vehicle control (DMSO) at the same final concentration as the C18-Ceramide treatment.
-
Remove the existing medium and add the medium containing C18-Ceramide or vehicle.
-
Incubate for the desired time. For ATF4 induction, an incubation period of 24-48 hours is a reasonable starting point[4].
-
-
Assessing ATF4 Induction:
-
Harvest cells at the end of the incubation period.
-
Analyze ATF4 mRNA levels by qRT-PCR and ATF4 protein levels by Western blot to confirm induction.
-
Experimental Workflow Comparison
The following diagram illustrates the differing experimental logic when using this compound versus C18-Ceramide to study the ATF4 pathway.
Caption: Contrasting experimental workflows for this compound and C18-Ceramide.
Conclusion: Selecting the Right Tool for the Job
The primary advantage of This compound lies in its specificity . As a direct inhibitor, it allows for the precise dissection of the role of ATF4 in a given biological process, minimizing the confounding effects of activating other signaling pathways. This makes it an invaluable tool for validating the involvement of ATF4 downstream of a particular stressor or in a specific disease model.
Conversely, the main advantage of C18-Ceramide is its ability to induce a physiologically relevant stress response . As an endogenous bioactive lipid, its application can mimic cellular conditions where multiple stress pathways are activated simultaneously. This makes it a useful tool for studying the complex interplay between different signaling networks and for investigating the broader consequences of lipid-mediated cellular stress, where ATF4 is one of several important players.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 2991057-60-2 (HY-158202-10.1) | Szabo-Scandic [szabo-scandic.com]
- 3. Pleiotropic effects of sphingolipids in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of sphingolipids in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atf4-IN-2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Atf4-IN-2 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent ATF4 inhibitor. The information herein is based on general best practices for the disposal of halogenated organic compounds and kinase inhibitors. However, it is imperative to always consult the official Safety Data Sheet (SDS) provided by the supplier for specific and comprehensive guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Safety Data
| Parameter | Value | Source |
| IC50 (ATF4) | 47.71 nM | MedchemExpress |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | MedchemExpress |
| Molecular Formula | C24H21BrClN5O4 | MedchemExpress |
| Molecular Weight | 558.81 g/mol | MedchemExpress |
| Purity | >98% | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical step in the experimental workflow. The following procedure outlines the recommended steps for safe disposal.
1. Waste Identification and Segregation:
-
Pure (Unused) this compound: If you have expired or unwanted pure this compound, it should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.
-
Contaminated Labware: All disposable labware that has come into direct contact with this compound, such as pipette tips, tubes, and flasks, must be considered hazardous waste.
-
Liquid Waste: Solutions containing this compound, including experimental media and stock solutions, must be collected as hazardous liquid waste. Due to its halogenated nature (containing bromine and chlorine), it should be segregated into a dedicated "Halogenated Organic Waste" container.
-
Contaminated PPE: Gloves, disposable lab coats, and other PPE contaminated with this compound should be collected in a designated hazardous waste bag.
2. Waste Collection and Labeling:
-
Use only approved, chemically resistant, and leak-proof containers for waste collection.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (as indicated in the SDS).
-
Keep waste containers securely closed when not in use.
3. Storage of Hazardous Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling Atf4-IN-2
Disclaimer: This document provides essential safety and logistical information for handling Atf4-IN-2 based on general laboratory safety principles for potent, novel research compounds. This compound is a research chemical with limited available safety and toxicity data. Therefore, it should be handled with the utmost caution, assuming it is highly potent and potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following PPE is recommended at all times:
-
Gloves: Two pairs of nitrile gloves are recommended. The outer pair should be changed immediately upon contamination. For prolonged handling, consider gloves with a higher level of chemical resistance.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and fine dust particles. Standard safety glasses do not provide adequate protection.
-
Lab Coat: A disposable, fluid-resistant lab coat is essential to prevent contamination of personal clothing.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a fit-tested N95 or higher-rated respirator is required to prevent inhalation of airborne particles.
-
Full-Body Protection: For large-scale operations or in the event of a spill, additional protective clothing, such as a disposable bunny suit and shoe covers, should be worn to prevent skin contact.
II. Operational Plan for Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure. Follow these procedural steps:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
Prepare a waste container specifically for this compound contaminated materials.
-
-
Handling:
-
All weighing and aliquoting of powdered this compound must be performed in a certified chemical fume hood to control airborne particles.
-
Use dedicated spatulas and weighing papers.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Carefully remove PPE, starting with the outer gloves, then the lab coat, followed by the inner gloves, and finally the eye and respiratory protection.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.
-
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your EHS department for pickup and disposal procedures.
IV. Quantitative Data
The following table summarizes the known quantitative data for this compound. Due to the limited information available, it is crucial to treat this compound as potentially highly toxic.
| Property | Value | Source |
| IC50 (ATF4 Inhibition) | 47.71 nM | N/A |
| Molecular Weight | Not Available | N/A |
| Solubility | Not Available | N/A |
| LD50 | Not Available | N/A |
V. Experimental Workflow
The following diagram illustrates the general workflow for safely handling and disposing of a potent research chemical like this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
